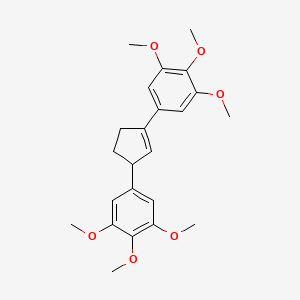![molecular formula C16H9NO B14287143 7H-Naphtho[1,8-fg]quinolin-7-one CAS No. 121400-29-1](/img/structure/B14287143.png)
7H-Naphtho[1,8-fg]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Naphtho[1,8-fg]quinolin-7-one is a heterocyclic compound that belongs to the family of naphthoquinolines This compound is characterized by a fused ring system that includes both naphthalene and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,8-fg]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminonaphthalene, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Naphtho[1,8-fg]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinoline compounds.
Applications De Recherche Scientifique
7H-Naphtho[1,8-fg]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable and colorful properties.
Mécanisme D'action
The mechanism by which 7H-Naphtho[1,8-fg]quinolin-7-one exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinone: A simpler structure with similar oxidative properties.
Quinoline: Shares the quinoline moiety but lacks the fused naphthalene ring.
Naphthyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Uniqueness
7H-Naphtho[1,8-fg]quinolin-7-one is unique due to its fused ring system, which combines the properties of both naphthalene and quinoline. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121400-29-1 |
|---|---|
Formule moléculaire |
C16H9NO |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
phenaleno[2,1-b]pyridin-7-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-7-2-5-10-4-1-6-11(14(10)13)12-8-3-9-17-15(12)16/h1-9H |
Clé InChI |
BWIQXPCSEXVLFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



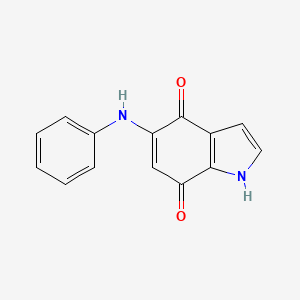
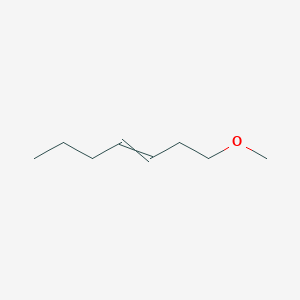

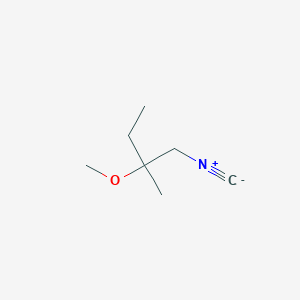
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

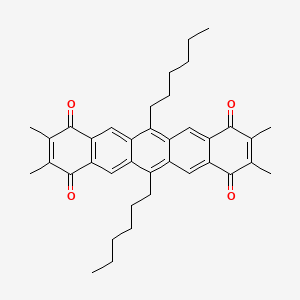

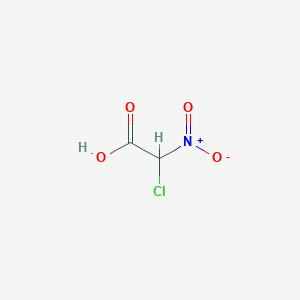

![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
